molecular formula C18H17NOS B1244999 Norketotifen CAS No. 34580-20-6

Norketotifen

货号 B1244999
CAS 编号: 34580-20-6
分子量: 295.4 g/mol
InChI 键: IYSYPCSSDZBWHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norketotifen is the active metabolite of Ketotifen, a well-known antihistamine and mast cell stabilizer. It has garnered attention due to its potent anti-inflammatory properties and its ability to inhibit the release of pro-inflammatory cytokines without the sedative effects commonly associated with its parent compound, Ketotifen (Aberg et al., 2021).

Synthesis Analysis

The synthesis of Norketotifen involves the demethylation of Ketotifen, where it is converted into its active form in the liver through the action of human liver microsomes and hepatocytes. This metabolic process highlights the drug's conversion to a compound that retains anti-inflammatory activity without eliciting sedative effects, thus allowing higher dosing regimens in clinical settings without the drawback of sedation (Aberg et al., 2021).

Molecular Structure Analysis

Norketotifen exists as optically active atropisomers, which have significant implications for its pharmacological profile, including its antihistaminic and anti-inflammatory properties. The distinct activity profiles of these atropisomers, particularly the S-atropisomer, have been studied to understand their sedative effects and interaction with histamine H1 receptors, providing insights into the molecular basis of its reduced sedative properties compared to other atropisomers (Feng et al., 2020).

Chemical Reactions and Properties

Ketotifen and Norketotifen undergo various metabolic reactions, including glucuronidation, which significantly affect their pharmacokinetics and pharmacodynamics. Studies on the enantiomers of Ketotifen and their conjugation to glucuronides have shed light on the metabolic pathways that lead to the formation of Norketotifen and its subsequent action in the human body (Mey et al., 1999).

Physical Properties Analysis

The synthesis and structural elucidation of Norketotifen and its analogs, through methods like hot homogenization and ultrasonication, lead to the formation of nanostructured lipid carriers (NLCs). These carriers, characterized by particle sizes around 100 nm and encapsulation efficiencies of approximately 70%, demonstrate the potential for improving systemic bioavailability and reducing cellular toxicity, highlighting the physical properties that make Norketotifen a candidate for advanced drug delivery systems (Dolatabadi et al., 2018).

Chemical Properties Analysis

The chemical properties of Norketotifen, including its interaction with nitric oxide synthase (NOS) activity, are crucial for understanding its therapeutic effects beyond antihistamine activity. Ketotifen, and by extension Norketotifen, has been shown to increase NOS activity in various tissues, suggesting a mechanism of action that could contribute to its anti-inflammatory effects. This increase in NOS activity, not shared by other H1-antagonists, underscores Norketotifen's unique chemical properties that may underlie its clinical benefits (Heyman et al., 1997).

科学研究应用

基于细胞和动物研究

Norketotifen(N)作为氯苯那敏的活性代谢物,被证明具有抗组胺和抗炎特性。一项研究强调了S-异构体N(SN)在啮齿动物模型中相比氯苯那敏及其R-异构体(RN)具有较小的镇静作用。这要么归因于SN在大脑中的浓度较低,要么归因于其对大鼠脑H1受体的亲和力较低(Feng et al., 2020)

代谢和抗炎活性

通过体外人类肝微粒体和肝细胞代谢研究,已确定Norketotifen是氯苯那敏的主要去甲基化肝代谢物。值得注意的是,NK缺乏氯苯那敏严重且剂量限制的镇静作用。此外,NK表现出对激活的人类白细胞准备物释放促炎细胞因子TNFα的强效和剂量依赖性抑制(Aberg et al., 2021)

抗疟活性

在小鼠和猴子疟疾模型中评估了氯苯那敏和Norketotifen的抗疟活性。Norketotifen,氯苯那敏的去甲基化代谢物,显示出比氯苯那敏更强的体外抗疟活性。它还在体内对无性血液和发育中的肝阶段寄生虫表现出等效活性(Milner et al., 2012)

过敏症状中的免疫反应

对用氯苯那敏治疗的BALB/c小鼠中的旋毛虫幼虫的研究显示,白细胞和嗜酸性粒细胞数量、白细胞介素-5(IL-5)浓度以及IgG1和IgG2a抗体反应发生了变化。氯苯那敏治疗影响了对进入肌肉的幼虫的免疫反应,表明其对过敏症状的影响(Doligalska, 2000)

多药耐药性和心毒性

发现氯苯那敏恢复了P-糖蛋白过度表达的多药耐药MCF-7/adr细胞对各种化疗药物的敏感性。它还减轻了多柔比星引起的小鼠心脏毒性,突显了其在克服多药耐药性和减轻心脏毒性效应方面的潜力(Zhang & Berger, 2003)

对免疫反应的影响

关于克罗莫林、茶碱、氯苯那敏和其他药物的研究显示它们对免疫反应的不同影响。氯苯那敏对T细胞激活和淋巴因子产生具有抑制作用,影响了其在过敏性疾病中的使用的临床考虑(Canonica & Ciprandi, 1989)

安全和危害

Norketotifen has been tested in clinical trials . It is reported to be devoid of the severe and dose-limiting sedative effects of Ketotifen .

属性

IUPAC Name

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYPCSSDZBWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norketotifen

CAS RN

34580-20-6
Record name Norketotifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34580-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORKETOTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norketotifen
Reactant of Route 2
Reactant of Route 2
Norketotifen
Reactant of Route 3
Norketotifen
Reactant of Route 4
Norketotifen
Reactant of Route 5
Norketotifen
Reactant of Route 6
Norketotifen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。